molecular formula C21H16N6O3 B2870810 1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1189490-21-8

1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2870810
CAS No.: 1189490-21-8
M. Wt: 400.398
InChI Key: WNJCYYNXLMTORS-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative characterized by two critical substituents: a 4-methoxyphenyl group at the 1-position and a 3-phenyl-1,2,4-oxadiazole methyl group at the 5-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including anticancer, anti-inflammatory, and kinase-inhibitory activities .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c1-29-16-9-7-15(8-10-16)27-20-17(11-23-27)21(28)26(13-22-20)12-18-24-19(25-30-18)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJCYYNXLMTORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an appropriate precursor such as o-phenylenediamine and sodium nitrite under acidic conditions.

    Introduction of the 2,4-Difluorobenzyl Group: This step involves the nucleophilic substitution of the benzotriazole core with 2,4-difluorobenzylamine, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Oxopropyl Group: The oxopropyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

    Final Coupling with N-Phenyl Group: The final step involves coupling the intermediate with an N-phenyl group, which can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxopropyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole core allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium or copper.

Scientific Research Applications

1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

    Biological Studies: The compound is studied for its interactions with enzymes and proteins, which can provide insights into its potential therapeutic uses.

    Industrial Applications: It is used as a building block for the synthesis of more complex molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related pyrazolo[3,4-d]pyrimidine derivatives reveals key distinctions in substituents, bioactivity, and pharmacokinetics (Table 1).

Table 1. Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name / ID Substituents Biological Activity Pharmacokinetics/Drug-Likeness References
Target Compound 1-(4-Methoxyphenyl), 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] Hypothesized: Anticancer, kinase inhibition Predicted metabolic stability from oxadiazole
CBS-1 (Compound 37) Urea derivatives at pyrimidine core Anticancer (IC50 < doxorubicin in A549 cells) Good in vivo efficacy, caspase-3 activation
BI 665915 Oxadiazole, pyrimidine, cyclopropane FLAP inhibition (IC50 < 10 nM), LTB4 inhibition Low human clearance, low CYP3A4 risk
EP 1 808 168 B1 Derivatives 4-[1-(3-Isopropyl-oxadiazolyl)-piperidinyloxy] Kinase inhibition (e.g., JAK/STAT targets) Enhanced solubility via piperidine
5-(3-Methylphenyl)-1-(4-Methylphenyl)-...dione Dione structure, methylphenyl groups Unspecified (structural focus) Likely reduced bioavailability
Key Observations

Substituent Impact on Bioactivity: The oxadiazole group in the target compound and BI 665915 enhances binding affinity through hydrogen-bond acceptor interactions, critical for FLAP and kinase targets . In contrast, urea derivatives (e.g., CBS-1) leverage hydrogen-bond donor capacity, promoting apoptosis via caspase-3 activation .

Pharmacokinetic Profiles :

  • Oxadiazole-containing compounds (e.g., BI 665915) exhibit favorable metabolic stability and low cytochrome P450 interactions, attributed to the oxadiazole's resistance to oxidative metabolism .
  • Urea derivatives like CBS-1 show strong in vivo efficacy but may face faster clearance due to hydrolytic susceptibility .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for BI 665915 (e.g., coupling of oxadiazole precursors with pyrazolo[3,4-d]pyrimidine intermediates) . highlights the use of palladium catalysis for analogous aryl couplings, suggesting viable routes .

Structural-Activity Relationship (SAR) Trends
  • Position 1 (N1-substituent) : Aryl groups (e.g., 4-methoxyphenyl) improve target engagement via π-π stacking, whereas alkyl chains reduce potency .
  • Position 5 (C5-substituent) : Oxadiazole and urea groups dominate recent designs. Oxadiazoles optimize kinase inhibition (e.g., FLAP), while ureas enhance pro-apoptotic effects .

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